REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:13])[C:3](=[O:12])[CH:4]=[CH:5][C:6]1[S:10][CH:9]=[N:8][C:7]=1[CH3:11].CO>C1COCC1.[Pd].[O-]S([O-])(=O)=O.[Ba+2]>[CH3:1][CH:2]([CH3:13])[C:3](=[O:12])[CH2:4][CH2:5][C:6]1[S:10][CH:9]=[N:8][C:7]=1[CH3:11] |f:3.4.5|
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Name
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4-methyl-1-(4-methyl-thiazol-5-yl)-pent-1-en-3-one
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Quantity
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1.73 g
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Type
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reactant
|
Smiles
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CC(C(C=CC1=C(N=CS1)C)=O)C
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Name
|
|
Quantity
|
25 mL
|
Type
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reactant
|
Smiles
|
CO
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
[Pd].[O-]S(=O)(=O)[O-].[Ba+2]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound was prepared
|
Type
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CUSTOM
|
Details
|
The crude product was chromatographed on silica gel
|
Type
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WASH
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Details
|
eluting with 2:1 hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(CCC1=C(N=CS1)C)=O)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |